(1E)-1-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one
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Overview
Description
(1E)-1-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole moiety and a naphthalenone core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-yl hydrazine with 1,2-dihydronaphthalen-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole and naphthalenone moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (1E)-1-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its benzothiazole moiety is known for its biological activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (1E)-1-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one
- 6-methoxy-1,3-benzothiazol-2-yl hydrazine
- 1,2-dihydronaphthalen-2-one
Uniqueness
What sets this compound apart from similar compounds is its combined structural features of benzothiazole and naphthalenone. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-23-12-7-8-14-16(10-12)24-18(19-14)21-20-17-13-5-3-2-4-11(13)6-9-15(17)22/h2-10,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBXZYNRVPXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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